molecular formula C30H23N5Na2O8S2 B12382472 disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

Cat. No.: B12382472
M. Wt: 691.6 g/mol
InChI Key: WXYONRHRWMFURG-UHFFFAOYSA-L
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Description

Disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles and paper. The compound is characterized by its azo groups, which are responsible for its intense coloration.

Preparation Methods

The synthesis of disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate involves multiple steps:

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.

Chemical Reactions Analysis

Disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions:

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate has several scientific research applications:

    Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: The compound is used in biological staining techniques to visualize cellular components.

    Medicine: Research is ongoing into its potential use in medical diagnostics and treatments.

    Industry: It is widely used in the textile and paper industries for dyeing purposes

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form amines, which can then participate in further chemical reactions. The exact molecular pathways involved depend on the specific application and conditions.

Comparison with Similar Compounds

Disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate is unique due to its specific structure and properties. Similar compounds include:

    Direct Violet 9: Another azo dye with similar applications but different structural features.

    Disodium 4,4’-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonate: Used as a fluorescent whitening agent

These compounds share some functional groups but differ in their overall structure and specific applications.

Properties

Molecular Formula

C30H23N5Na2O8S2

Molecular Weight

691.6 g/mol

IUPAC Name

disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C30H25N5O8S2.2Na/c1-18-14-26(27(43-2)17-25(18)33-32-21-8-11-23(12-9-21)44(37,38)39)34-35-29-28(45(40,41)42)16-19-15-22(10-13-24(19)30(29)36)31-20-6-4-3-5-7-20;;/h3-17,31,36H,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2

InChI Key

WXYONRHRWMFURG-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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